6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 6-position and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a kinase inhibitor, particularly targeting CDK2, making it useful in cancer research.
Medicine: Potential therapeutic agent for the treatment of cancer due to its ability to inhibit cell proliferation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness
6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds, which may lack the same level of specificity and efficacy .
Properties
CAS No. |
7154-45-2 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H11N5/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
MIJQMGBQCRWZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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